REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9](CC)=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:12])[CH:3]=1.ClC1C=C(F)C=C[C:15]=1[O:21]C>>[Cl:1][C:2]1[C:9]([O:21][CH3:15])=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:12])[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=O)C=C1CC)F
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)F)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=O)C=C1OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 840 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |